![molecular formula C15H13BrClNO2 B3741930 5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide CAS No. 5848-31-7](/img/structure/B3741930.png)
5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide
Overview
Description
5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide is a chemical compound with the molecular formula C15H12BrClO2 . It is an intermediate used in the improved synthesis of Dapagliflozin, a novel selective sodium-glucose co-transporter type II (SGLT2) inhibitor .
Synthesis Analysis
The synthesis of 5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide involves several stages. The first stage involves the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride and N,N-dimethyl-formamide in dichloromethane at 25 - 40°C for 4 hours . The second stage involves the reaction with aluminum (III) chloride in dichloromethane at 5 - 30°C for about 10 minutes . The final stage involves the reaction with Phenetole in dichloromethane at 25 - 30°C for 10 hours .Molecular Structure Analysis
The molecular structure of 5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide can be represented by the InChI string: InChI=1S/C15H12BrClO2/c1-2-19-12-6-3-10 (4-7-12)15 (18)13-9-11 (16)5-8-14 (13)17/h3-9H,2H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving 5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide are primarily associated with its role as an intermediate in the synthesis of Dapagliflozin . The specific reactions and conditions are detailed in the Synthesis Analysis section above.Physical And Chemical Properties Analysis
5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide has a molecular weight of 339.61 . It has a predicted boiling point of 439.2±40.0 °C and a density of 1.437 . It is a low-melting solid that is off-white to pale yellow in color . It is slightly soluble in DMSO and methanol .Scientific Research Applications
Chemical Synthesis and Intermediates
- Dapagliflozin Synthesis : This compound serves as an intermediate in the improved synthesis of Dapagliflozin , a novel selective sodium-glucose co-transporter type II (SGLT2) inhibitor. Researchers utilize it to create specific chemical bonds and achieve desired molecular structures .
Catalysis and Enzyme Substrates
- Covalent Bond Formation : Due to its unique properties, 5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide can form strong covalent bonds with other molecules. Researchers explore its potential as a catalyst in various reactions, including those involving benzylic positions .
Organic Synthesis and Reaction Mechanisms
- Benzylic Position Reactions : The benzylic halide functionality in this compound can participate in substitution reactions via resonance-stabilized carbocations. Understanding these mechanisms aids in designing efficient synthetic routes .
Mechanism of Action
Target of Action
5-Bromo-2-chloro-N-(4-ethoxyphenyl)benzamide is an intermediate used in the synthesis of Dapagliflozin , a novel selective sodium-glucose co-transporter type II (SGLT2) inhibitor . Therefore, the primary target of this compound is likely the SGLT2 receptor, which plays a crucial role in glucose reabsorption in the kidneys .
Mode of Action
The presence of two halogens (bromine and chlorine) on the benzene ring might affect its reactivity.
Biochemical Pathways
The compound is likely involved in the biochemical pathway related to glucose reabsorption in the kidneys, given its use as an intermediate in the synthesis of Dapagliflozin . Dapagliflozin inhibits SGLT2, reducing glucose reabsorption and leading to the excretion of glucose in the urine .
Pharmacokinetics
The methoxy group (och3) on the benzyl ring might influence its solubility and electronic properties, which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
As an intermediate in the synthesis of dapagliflozin , its ultimate effect would be to facilitate the inhibition of SGLT2 and reduce glucose reabsorption in the kidneys .
Action Environment
Safety and Hazards
The safety and hazards associated with 5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide include the potential for harm if ingested or if it comes into contact with the skin or eyes . It is recommended to avoid breathing in mist, gas, or vapors, and to use personal protective equipment, including chemical impermeable gloves . In case of accidental release, all sources of ignition should be removed, and the area should be ventilated .
Future Directions
As an intermediate in the synthesis of Dapagliflozin, the future directions for 5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide are likely tied to the use of Dapagliflozin in medical applications. Dapagliflozin is a novel selective sodium-glucose co-transporter type II (SGLT2) inhibitor, which has potential applications in the treatment of diabetes .
properties
IUPAC Name |
5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2/c1-2-20-12-6-4-11(5-7-12)18-15(19)13-9-10(16)3-8-14(13)17/h3-9H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBWHVRVIYWFSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362374 | |
Record name | 5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5848-31-7 | |
Record name | 5-bromo-2-chloro-N-(4-ethoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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